molecular formula C10H6BrF2NO B3014149 5-Bromo-8-(difluoromethoxy)quinoline CAS No. 199872-10-1

5-Bromo-8-(difluoromethoxy)quinoline

Cat. No.: B3014149
CAS No.: 199872-10-1
M. Wt: 274.065
InChI Key: XOINTQKILDHQHQ-UHFFFAOYSA-N
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Description

5-Bromo-8-(difluoromethoxy)quinoline, also known as 5-Bromo-8-DFMQ, is a synthetic quinoline derivative with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, including chemistry, biochemistry, pharmacology, and medical research. 5-Bromo-8-DFMQ is an important tool for studying biological processes and has been used to develop new drugs and therapies. This article will provide an overview of 5-Bromo-8-DFMQ, including its synthesis, scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Anticancer Applications

  • Anticancer Agent Potential : Some quinoline derivatives, including those with bromo groups, have shown promise as anticancer agents. These compounds have been tested for biological activity against various cancer cell lines, with some demonstrating significant antiproliferative activity (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : The synthesis and characterization of quinoline derivatives, including those with bromo and methoxy groups, have been detailed, offering insights into their chemical properties and potential applications in various fields (Ökten, 2019).

Fluorescent Reagent Development

  • Fluorescent Reagent Development : Quinoline derivatives have been used to develop fluorescent reagents. These reagents demonstrate fluorescence enhancement and have applications in detecting trace elements, such as Cu2+ ions, in various samples (Hui-ping, 2010).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Certain quinoline derivatives have been found effective as corrosion inhibitors for mild steel, especially in acidic environments. Their efficiency is attributed to the formation of a protective layer on the metal surface (Tazouti et al., 2021).

Anti-Infective Properties

  • Anti-Infective Properties : Studies on quinoline derivatives have also shown their potential as anti-infective agents against various microorganisms, including bacteria and fungi. Their bacteriostatic and fungistatic activities have been evaluated (Bahal, Baichwal, & Khorana, 1961).

Antibacterial and Cytotoxic Agents

  • Antibacterial and Cytotoxic Activities : Some quinoline-based compounds have been evaluated for their antibacterial and cytotoxic properties, showing promising results in vitro against specific bacterial strains and cancer cell lines (Spandana, Rekha, Rao, & Pal, 2020).

Antimalarial Drug Action

  • Antimalarial Drug Mechanism : Research has delved into the mode of action of quinoline-based antimalarial drugs, revealing their mechanism in vivo in red blood cells infected by Plasmodium falciparum (Kapishnikov et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-8-(difluoromethoxy)quinoline was not found, general safety measures should always be taken when handling chemical compounds. This includes avoiding breathing in dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-bromo-8-(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-7-3-4-8(15-10(12)13)9-6(7)2-1-5-14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOINTQKILDHQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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